Gne-477

PI3K/mTOR Kinase Inhibition Enzymatic Assay

GNE-477 is a methylated thienopyrimidine dual PI3K/mTOR inhibitor with proven in vivo efficacy and optimized PK across species. Its core methylation confers lower clearance than the des-methyl analog, enabling tumor stasis at 20 mg/kg QD in PC3 xenografts. With pan-class I PI3K inhibition (α/β/δ/γ IC50=4/86/6/15 nM) and mTOR Ki=21 nM, it outperforms isoform-selective or single-node inhibitors. MCF7.1 EC50=15 nM validates PIK3CA-mutant model utility. Choose GNE-477 for reproducible, publication-aligned dual pathway blockade without PK variability.

Molecular Formula C21H28N8O3S2
Molecular Weight 504.6 g/mol
CAS No. 1032754-81-6
Cat. No. B1671977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGne-477
CAS1032754-81-6
SynonymsGNE 477
GNE-477
GNE477
Molecular FormulaC21H28N8O3S2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C
InChIInChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24)
InChIKeyAKKCGLXULFRAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-477 (CAS 1032754-81-6): A Dual PI3K/mTOR Inhibitor for Targeted Cancer Research and Procurement


GNE-477 is a novel, potent small-molecule dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key nodes in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer [1]. It belongs to the 6-aryl morpholino thienopyrimidine class of compounds, a series developed to optimize in vivo properties while maintaining exceptional enzymatic and cellular potency [2]. As a dual inhibitor, it is designed to provide a more robust blockade of this signaling cascade compared to agents targeting only PI3K or mTOR alone [3].

Procurement Rationale: Why Generic PI3K or mTOR Inhibitors Cannot Substitute for GNE-477


Substituting GNE-477 with a generic PI3K inhibitor, a selective mTOR inhibitor, or even other dual PI3K/mTOR agents carries significant scientific and procurement risk due to its unique and quantifiable profile. GNE-477's value proposition is not merely its dual mechanism but its optimized pharmacokinetic (PK) properties across species, which are a direct result of a specific structural modification (methylation of the thienopyrimidine core) [1]. This modification confers lower in vivo clearance compared to its direct structural analog, enabling more sustained target engagement at lower doses . Furthermore, its well-characterized potency across all class I PI3K isoforms and mTOR, combined with validated in vivo efficacy in models like PC3, provides a precise and reproducible tool compound profile. Relying on a 'similar' compound without this specific PK optimization or the exact quantitative performance data would introduce unacceptable variability in experimental outcomes, potentially requiring higher doses, more frequent administration, and leading to inconclusive or misleading results .

Quantitative Evidence: Verifiable Differentiation of GNE-477 for Scientific Selection


Enzymatic Potency: GNE-477 vs. Class-Leading Dual PI3K/mTOR Inhibitors

GNE-477 demonstrates exceptional potency against its primary target, PI3Kα, with an IC50 of 4 nM, which is highly comparable to, and in some cases more potent than, other well-known dual PI3K/mTOR inhibitors evaluated in cell-free assays. For example, Apitolisib (GDC-0980), another dual inhibitor, shows an IC50 of 5 nM for PI3Kα, while Pictilisib (GDC-0941), a selective PI3K inhibitor, has an IC50 of 3 nM. This places GNE-477 among the most potent PI3Kα inhibitors in its class [1].

PI3K/mTOR Kinase Inhibition Enzymatic Assay

Pharmacokinetic Optimization: GNE-477 vs. Its Des-Methyl Analog

A direct structural modification—the addition of a methyl group to the thienopyrimidine core to disrupt planarity—led to a significant and quantifiable improvement in GNE-477's in vivo clearance compared to its direct analog, the des-methyl compound. In rats, the total plasma clearance (Cl) for GNE-477 is 22 mL/min/kg, while in dogs it is a notably low 4 mL/min/kg. In contrast, the des-methyl analog exhibited high clearance in dogs, at a rate that was two-thirds of hepatic blood flow [1]. This improvement is consistent across species.

Pharmacokinetics ADME In Vivo Clearance

Cellular Potency and Selectivity Profile Across PI3K Isoforms

GNE-477 demonstrates a well-defined and potent profile across all class I PI3K isoforms and mTOR in cellular assays. It inhibits PI3K-α, -β, -δ, and -γ with IC50 values of 4, 86, 6, and 15 nM, respectively, and mTOR with a Ki(app) of 21 nM [1]. This balanced, pan-class I PI3K inhibition, combined with mTOR blockade, translates into potent anti-proliferative effects in cancer cell lines harboring PI3K pathway mutations. For instance, it inhibits proliferation of MCF7.1 cells (a HER2-transfected clone with a PI3K E545K activating mutation) with an EC50 of 15 nM, and PC3 cells (PTEN-negative) with an EC50 of 174 nM . This is a more defined profile compared to the selective PI3Kα/δ inhibitor Pictilisib (GDC-0941), which has 11- and 25-fold selectivity over p110β and p110γ, respectively [2].

Cellular Assay PI3K Isoform Selectivity Anti-proliferative Activity

In Vivo Efficacy: Quantified Tumor Growth Inhibition in a PTEN-Deficient Model

GNE-477 demonstrates robust, dose-dependent in vivo efficacy in a PC3 prostate cancer xenograft model, which is characterized by PTEN-deficiency, a common oncogenic driver of PI3K pathway activation. In a 14-day study with once-daily (QD) oral dosing, significant tumor growth inhibition was observed with doses as low as 1 mg/kg. Notably, tumor stasis—a key benchmark for preclinical efficacy—was achieved at a 20 mg/kg QD dose . This represents a clear and quantifiable in vivo therapeutic window.

Xenograft Tumor Growth Inhibition PTEN-deficient

Differential In Vitro Cytotoxicity Profile: GNE-477 in RCC vs. Normal Renal Cells

In primary cultured human renal cell carcinoma (RCC) cells, GNE-477 potently inhibited cell growth and induced apoptosis. Importantly, it was found to be non-cytotoxic to HK-2 epithelial cells and primary human renal epithelial cells, demonstrating a potential therapeutic window in a disease-relevant context [1]. While a direct comparator compound was not evaluated in this specific study, the data highlights a differential cytotoxic effect between cancerous and normal cells for GNE-477.

Renal Cell Carcinoma Cytotoxicity Apoptosis

Defined Application Scenarios for GNE-477 Based on Validated Quantitative Evidence


Evaluating the Therapeutic Impact of Pan-PI3K/mTOR Blockade in PTEN-Deficient Tumor Models

GNE-477 is ideally suited for in vivo studies in PTEN-deficient tumor models, such as the PC3 prostate cancer xenograft. The compound's favorable PK profile, which is superior to its des-methyl analog , and its proven ability to achieve tumor stasis at 20 mg/kg QD in this model [1], provide a reliable framework for experimental design. Researchers can use these validated parameters to confidently investigate the efficacy of dual PI3K/mTOR inhibition, minimizing the need for extensive dose-finding studies and ensuring robust target engagement.

Investigating Oncogene-Addicted PI3K Pathway Signaling in Cells with Activating PIK3CA Mutations

For cellular studies focused on PI3K pathway addiction driven by PIK3CA mutations (e.g., E545K), GNE-477 is a highly relevant tool. Its potent inhibition of MCF7.1 cell proliferation (EC50 = 15 nM) , which harbors this specific mutation, confirms its utility. Furthermore, its pan-class I PI3K inhibition profile, as opposed to isoform-selective inhibitors like Pictilisib [1], allows researchers to study the effects of broad PI3K pathway shutdown in combination with mTOR inhibition, providing a more comprehensive understanding of the signaling network in these genetic contexts.

Preclinical Evaluation of PI3K/mTOR Targeting in Renal Cell Carcinoma (RCC)

Based on published data, GNE-477 is a validated compound for studying PI3K/Akt/mTOR signaling in renal cell carcinoma. The compound has been shown to be effective against primary cultured human RCC cells in vitro, inhibiting growth and inducing apoptosis, while demonstrating a lack of cytotoxicity toward normal renal epithelial cells . This evidence provides a strong rationale for its use in both in vitro and in vivo RCC models to explore the therapeutic potential of dual PI3K/mTOR inhibition in this specific cancer type.

PK/PD Studies in Multiple Preclinical Species

The comprehensive PK characterization of GNE-477 across rats, mice, and dogs makes it an excellent candidate for translational studies and species-specific PK/PD modeling. The quantitative data on total and free clearance in these species provides a solid foundation for predicting human PK parameters and for designing studies where sustained target inhibition is critical. This cross-species data is a significant advantage over compounds with less well-characterized ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gne-477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.